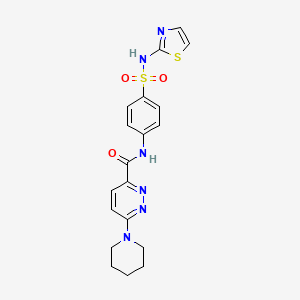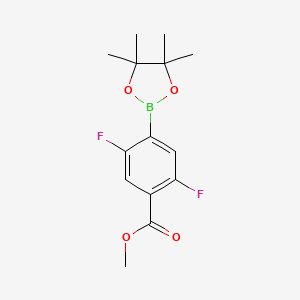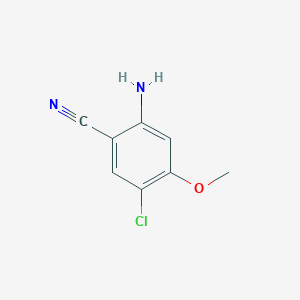![molecular formula C19H31NO3 B2596715 3-Methyl-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]butanoic acid CAS No. 384334-66-1](/img/structure/B2596715.png)
3-Methyl-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of MTAA is complex, containing multiple functional groups. It includes a butanoic acid group, an amino group, and a 3,5,7-trimethyladamantane-1-carbonyl group. The molecule contains a total of 53 bonds, including 24 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 4 six-membered rings, 3 eight-membered rings, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structural Analysis
Research involving molecular docking and structural analysis of related compounds has shown the potential of butanoic acid derivatives in inhibiting Placenta growth factor (PIGF-1), suggesting good biological activities. Studies utilize spectroscopic and theoretical calculations, including FT-IR, FT-Raman spectra, and DFT approach, to examine the stability, reactivity, and nonlinear optical material candidacy of these compounds. This kind of research provides a foundational understanding of the chemical's properties and potential applications in pharmacology and materials science (K. Vanasundari et al., 2018).
Synthesis and Antimicrobial Activity
Another aspect of research focuses on the synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing various moieties. These studies demonstrate the chemical's flexibility in forming derivatives with significant antimicrobial properties against specific bacteria and fungi, indicating its potential in developing new antimicrobial agents (Kristina Mickevičienė et al., 2015).
Enzymatic and Biochemical Studies
Research into the enzymatic and biochemical pathways involving amino acids and their derivatives highlights the complex interactions and transformations that these compounds undergo. For instance, studies on the fusel alcohols production process from branched-chain amino acids by Saccharomyces cerevisiae show the role of specific enzymes and metabolic pathways in forming flavor compounds in food products. These insights could inform biotechnological applications and the optimization of fermentation processes (E. T. ter Schure et al., 1998).
Organometallic Chemistry and Synthesis
Finally, the synthesis of organometallic compounds involving carboxylic acid derivatives showcases the potential for creating novel compounds with unique properties. For example, research on the synthesis of glufosinate and other compounds demonstrates the utility of carboxylic acid derivatives in forming products with specific functions, including potential applications in medicinal chemistry (T. Sakakura et al., 1991).
Eigenschaften
IUPAC Name |
3-methyl-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c1-12(2)13(14(21)22)20-15(23)19-9-16(3)6-17(4,10-19)8-18(5,7-16)11-19/h12-13H,6-11H2,1-5H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLZWQCYKYWHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C12CC3(CC(C1)(CC(C3)(C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2596638.png)
![3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2596639.png)

![(E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B2596642.png)
![1,3,5-trimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596648.png)



![1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2596654.png)